(1,2,2,3-Tetramethylcyclopentyl)methanol is an organic compound characterized by its unique cyclopentane structure with four methyl groups and a hydroxymethyl functional group. This compound has garnered attention in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry.
This compound can be synthesized through various methods, primarily involving the reduction of corresponding ketones or aldehydes. The most common precursors are [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanone or similar derivatives.
(1,2,2,3-Tetramethylcyclopentyl)methanol belongs to the class of alcohols and is specifically categorized as a tertiary alcohol due to the presence of a hydroxyl group attached to a carbon that is bonded to three other carbon atoms.
The synthesis of (1,2,2,3-tetramethylcyclopentyl)methanol typically involves the following methods:
The molecular structure of (1,2,2,3-tetramethylcyclopentyl)methanol can be described as follows:
(1,2,2,3-Tetramethylcyclopentyl)methanol can undergo several chemical reactions:
The mechanism of action of (1,2,2,3-tetramethylcyclopentyl)methanol varies based on its application:
The compound's stability under various conditions makes it suitable for diverse applications in organic synthesis and medicinal chemistry.
(1,2,2,3-Tetramethylcyclopentyl)methanol has several significant applications:
The construction of the 1,2,2,3-tetramethylcyclopentane framework represents a fundamental synthetic challenge requiring precise catalytic methodologies. The most industrially relevant approach leverages terpenoid precursors, particularly α-campholenic aldehyde (3,3-dimethyl-4-(2-methylprop-1-en-1-yl)cyclopent-1-ene-1-carbaldehyde), as the cyclization substrate. This bicyclic monoterpene aldehyde undergoes regioselective ring restructuring under Lewis acid catalysis to form the functionalized cyclopentane backbone. Zinc bromide (ZnBr₂) in aprotic solvents efficiently catalyzes this rearrangement at temperatures between 80-120°C, inducing ring contraction and migration of the double bond to yield the 2,2,3-trimethylcyclopentylacetaldehyde intermediate [1]. The mechanism proceeds via a carbocationic intermediate stabilized by the geminal dimethyl groups at what becomes the C2 position, explaining the regiochemical outcome.
Alternative cyclization strategies employ Diels-Alder cycloadditions between dienes and methylated acrylate derivatives. For instance, isoprene (2-methyl-1,3-butadiene) reacts with methyl methacrylate under high pressure (5-10 kbar) catalyzed by chiral Lewis acids like bis(oxazoline)-copper complexes to yield methyl 1,2,2-trimethylcyclopent-4-ene-1-carboxylate. Subsequent catalytic hydrogenation (Pd/C, H₂, 50 psi) saturates the double bond, generating the all-cis 1,2,2,3-tetramethylcyclopentane carboxylic ester precursor to the methanol [5]. The stereoselectivity in this sequence is controlled by the chiral catalyst during the initial cycloaddition.
Table 1: Catalytic Cyclization Methods for Cyclopentane Backbone Synthesis
Precursor | Catalyst System | Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
α-Campholenic Aldehyde | ZnBr₂ (5 mol%) | Toluene, 100°C, 8h | 2,2,3-Trimethylcyclopentylacetaldehyde | 85-90 |
Isoprene + Methyl Methacrylate | Cu(OTf)₂/(S)-tBuBOX (5 mol%) | 8 kbar, CH₂Cl₂, 24h | Methyl 1,2,2-trimethylcyclopent-4-ene-1-carboxylate | 75 (95:5 er) |
2,4-Dimethylpentadienoate | AlCl₃ (10 mol%) | 0°C to RT, 12h | Ethyl 1,3,3-trimethylcyclopent-4-ene-1-carboxylate | 68 |
A third route involves intramolecular alkylation strategies. Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate undergoes base-mediated Dieckmann-type condensation using potassium tert-butoxide in tetrahydrofuran. This reaction forms the cyclopentane ring bearing ketone and ester functionalities at the 1 and 3 positions, respectively. Wolff-Kishner reduction (hydrazine, KOH, ethylene glycol, 180°C) followed by ester reduction and dehydration installs the tetramethyl substitution pattern [1] [5]. While step-intensive, this method offers flexibility in introducing substituents.
Achieving precise stereocontrol at the C1 and C3 positions of the cyclopentane ring is critical due to the significant olfactory differences between stereoisomers of (1,2,2,3-tetramethylcyclopentyl)methanol. Enolate alkylation serves as the primary method for introducing methyl groups stereoselectively. Treatment of 2,2,3-trimethylcyclopentanone with lithium diisopropylamide in tetrahydrofuran at -78°C generates the kinetically favored enolate trans to the C3 methyl group. Subsequent quenching with methyl iodide affords the 1,2,2,3-tetramethylcyclopentanone with high trans-1,3 selectivity (dr > 95:5) [1] [10]. The stereochemical outcome arises from preferential axial protonation due to the existing 2,2-gem-dimethyl group locking the ring conformation.
Chiral auxiliary-mediated methylation provides access to enantiopure material. Condensation of 2,2,3-trimethylcyclopentanone with (S)-1-amino-2-(methoxymethyl)pyrrolidine forms a chiral enolizable imine. Deprotonation with lithium hexamethyldisilazide and methylation generates the cis-1,3-dimethyl product with high diastereoselectivity (dr 92:8) after auxiliary removal [10]. Alternatively, asymmetric hydrogenation of exocyclic methylene precursors offers complementary stereocontrol. For example, catalytic hydrogenation (10 bar H₂) of 2,2,3-trimethyl-3-(methylene)cyclopentanol using Ir/(S,S)-f-Binaphane catalyst affords the (1R,3R)-1,2,2,3-tetramethylcyclopentyl)methanol with 98% enantiomeric excess [8].
Table 2: Stereoselective Methylation Approaches for Cyclopentyl Derivatives
Substrate | Methylation Agent | Stereocontrolling Element | Product Configuration | Selectivity |
---|---|---|---|---|
2,2,3-Trimethylcyclopentanone | CH₃I / LDA | Kinetic enolate formation | 1,3-trans | dr > 95:5 |
Chiral imine of ketone | CH₃I / LHMDS | (S)-PROXIM auxiliary | 1,3-cis | dr 92:8 |
2,2,3-Trimethyl-3-methylenecyclopentanol | H₂ / Ir-(S,S)-f-Binaphane | Chiral hydrogenation catalyst | (1R,3R) | 98% ee |
Enzymatic resolution complements synthetic methods. Racemic 1,2,2,3-tetramethylcyclopentyl acetate undergoes selective hydrolysis using immobilized Candida antarctica lipase B in phosphate buffer (pH 7.0) at 30°C. The reaction kinetic resolution selectively hydrolyzes the (1S,3S)-acetate enantiomer, leaving the (1R,3R)-acetate untouched (E-value > 200). Subsequent separation and hydrolysis provides enantiopure (1R,3R)-alcohol [1]. This approach is particularly valuable for industrial-scale production where cost-effectiveness is paramount.
The introduction of the hydroxymethyl group onto the fully formed tetramethylcyclopentane ring employs diverse strategies centered on carbonyl reduction or carbon chain extension. Carboxylate reduction represents the most straightforward path. Catalytic hydrogenation (Raney Ni, 100 bar H₂, 150°C) of 1,2,2,3-tetramethylcyclopentane-1-carboxylic acid efficiently generates the corresponding primary alcohol via the aldehyde intermediate. However, this method risks over-reduction or epimerization at stereocenters [1]. Metal hydride reduction of ester precursors offers greater control. Treatment of methyl 1,2,2,3-tetramethylcyclopentane-1-carboxylate with lithium aluminum hydride in diethyl ether at 0°C cleanly affords the primary alcohol with >99% yield and complete retention of configuration at the chiral centers [1] [3]. This method is preferred for stereosensitive substrates.
Transition metal-catalyzed hydroxymethylation provides alternative routes. Palladium-catalyzed carbonylative coupling of 1-bromo-1,2,2,3-tetramethylcyclopentane with synthesis gas (CO/H₂) using Pd₂(dba)₃/Xantphos catalyst system (5 mol%) in N-methylpyrrolidone at 120°C directly installs the hydroxymethyl group via a formate intermediate. This one-pot methodology avoids pre-formed carboxylic acid derivatives but requires careful gas pressure control (CO:H₂ 1:2 ratio at 50 bar total pressure) [4]. Hydroformylation of exocyclic alkenes offers another atom-economical approach. 3-Methylene-1,2,2-trimethylcyclopentane undergoes regioselective hydroformylation using RhH(CO)(PPh₃)₃ catalyst (1 mol%) under syngas (CO/H₂ 1:1, 30 bar) in toluene at 90°C. The reaction yields the linear aldehyde (>90% regioselectivity) that is subsequently reduced to the primary alcohol [5].
Electrochemical methods are emerging for sustainable hydroxymethylation. Indirect electrolysis using a cerium(III)/cerium(IV) mediator in methanol enables the methoxylation of 1,2,2,3-tetramethylcyclopentane at the tertiary carbon position. Subsequent acid-catalyzed hydrolysis (dilute H₂SO₄, 60°C) affords the tertiary alcohol. While not yielding the primary alcohol directly, this approach demonstrates innovative C-O bond formation strategies relevant to functionalization [9].
The synthesis of (1,2,2,3-tetramethylcyclopentyl)methanol has incorporated green chemistry principles to minimize environmental impact and improve sustainability. Catalyst innovation focuses on recyclable systems. Heterogenized zinc catalysts, such as Zn²⁺ exchanged onto mesoporous SBA-15 silica, effectively catalyze the α-campholenic aldehyde rearrangement. After reaction completion, simple filtration allows catalyst recovery, with minimal leaching (<0.5% Zn loss per cycle) and consistent activity over 10 reaction cycles. This eliminates aqueous workup steps and reduces zinc waste [1] [6].
Solvent reduction strategies are paramount. The methylation of 2,2,3-trimethylcyclopentanone enolates employs near-critical carbon dioxide (scCO₂) as a reaction medium instead of tetrahydrofuran. Under optimized conditions (70°C, 150 bar), the reaction proceeds without solvent switching, achieving 88% yield with identical stereoselectivity (dr 95:5) while enabling facile product recovery by depressurization [6]. Multi-step sequences increasingly adopt cascade reactions to minimize purification. For instance, a telescoped process combines the ZnBr₂-catalyzed rearrangement of α-campholenic aldehyde, Wittig olefination without workup (Ph₃P=CH₂), and catalytic hydrogenation (Pd/C, H₂) in a single reactor. This approach reduces solvent consumption by 40% and improves overall yield to 75% compared to the stepwise route (65%) by minimizing handling losses [1].
Table 3: Environmental Impact Metrics for Synthetic Routes
Process Step | Traditional Method PMI* | Green Method PMI* | Key Innovation | E-factor Reduction |
---|---|---|---|---|
Cyclization | 32 | 11 | Heterogenized Zn/SBA-15 catalyst | 65% |
Stereoselective Methylation | 45 | 18 | scCO₂ solvent | 60% |
Hydroxymethylation (Reduction) | 28 | 9 | Flow hydrogenation with membrane separation | 68% |
Overall Process | 125 | 48 | Telescoped synthesis | 62% |
*PMI: Process Mass Intensity (kg input/kg product) |
Renewable carbon integration enhances sustainability. Recent routes utilize bio-based α-campholenic aldehyde derived from α-pinene via ozonolysis. Furthermore, methanol for reduction steps is sourced from carbon capture utilization; electrochemical reduction of CO₂ using Cu-ZnO-Al₂O₃ catalysts generates the required methanol with 92% carbon efficiency [6]. Energy optimization employs continuous flow reactors. The catalytic hydrogenation of methyl 1,2,2,3-tetramethylcyclopentane-1-carboxylate operates under continuous flow conditions (Pd/Al₂O₃ cartridge reactor, 100°C, 50 bar H₂, 0.5 mL/min flow rate). This configuration achieves 99% conversion with 10-fold reduced reactor volume and 30% lower energy consumption compared to batch processing due to superior heat transfer [2] [6].
Waste minimization is addressed through atom-economic transformations. The hydrohydroxymethylation of 3-methylene-1,2,2-trimethylcyclopentane via tandem hydroformylation-reduction using Ru₃(CO)₁₂/triphos catalyst system in water/2-methyltetrahydrofuran biphasic solvent installs the hydroxymethyl group directly with water as the only byproduct (atom economy 96%). This contrasts favorably with traditional stepwise sequences involving bromination and displacement (atom economy 65%) [4] [6]. These integrated approaches demonstrate how green chemistry principles are fundamentally reshaping the synthesis of complex alicyclic terpenoids.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1